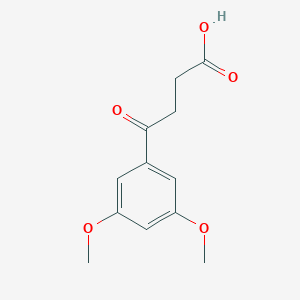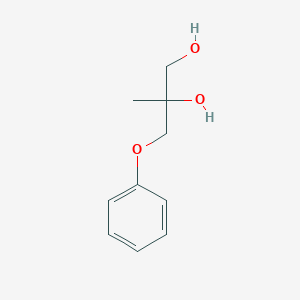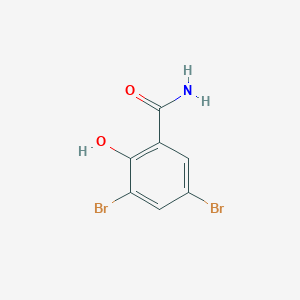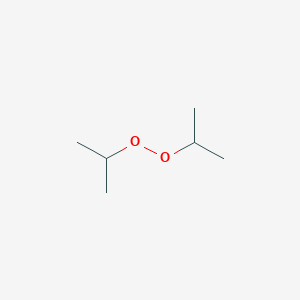![molecular formula C12H14O2Si B103411 Acide 4-[(triméthylsilyl)éthynyl]benzoïque CAS No. 16116-80-6](/img/structure/B103411.png)
Acide 4-[(triméthylsilyl)éthynyl]benzoïque
Vue d'ensemble
Description
4-[(Trimethylsilyl)ethynyl]benzoic acid (4-TMEBA) is an organic acid with a structure composed of a benzene ring with a silyl-substituted ethynyl group attached to the 4th carbon. It is used in a variety of scientific research applications due to its unique properties, including its ability to form strong bonds with other molecules, its high solubility in organic solvents, and its ability to undergo a variety of reactions. 4-TMEBA is also known to have a wide range of biochemical and physiological effects, which makes it a valuable tool in scientific research.
Applications De Recherche Scientifique
Synthèse organique
L'acide 4-[(triméthylsilyl)éthynyl]benzoïque est un élément de construction polyvalent en synthèse organique. Son groupe triméthylsilyle (TMS) est un groupe protecteur pour la liaison éthynyle, qui peut être déprotégé dans des conditions douces. Cela permet la synthèse contrôlée de molécules complexes. La partie acide benzoïque du composé offre également une poignée pratique pour une fonctionnalisation supplémentaire par amidation ou estérification .
Pharmaceutiques
Dans la recherche pharmaceutique, ce composé trouve une utilité comme intermédiaire dans la synthèse de diverses molécules médicamenteuses. Le groupe TMS améliore la solubilité et la réactivité de la molécule, ce qui en fait un précurseur précieux dans le développement de nouveaux composés médicinaux .
Agrochimiques
L'application de l'this compound dans les agrochimiques est principalement comme intermédiaire dans la synthèse d'herbicides et de pesticides. Sa structure chimique permet l'introduction de groupes fonctionnels supplémentaires qui peuvent améliorer l'efficacité et la sélectivité des agents agrochimiques .
Colorants
Dans le domaine des colorants, ce composé est utilisé pour synthétiser divers colorants et pigments. Le groupe éthynyle peut subir des réactions de couplage pour former des systèmes conjugués, qui sont essentiels pour les propriétés de couleur des colorants. Le groupe TMS peut être utilisé pour moduler la solubilité et les caractéristiques de liaison de ces colorants .
Science des matériaux
L'this compound est utilisé en science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Sa capacité à former des systèmes π-conjugués le rend adapté à une utilisation dans les semi-conducteurs organiques et les polymères conducteurs .
Recherche chimique
Ce composé est largement utilisé dans la recherche chimique comme réactif standard pour diverses applications synthétiques. Sa stabilité et sa réactivité en font un excellent candidat pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies synthétiques .
Propriétés
IUPAC Name |
4-(2-trimethylsilylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545387 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-80-6 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
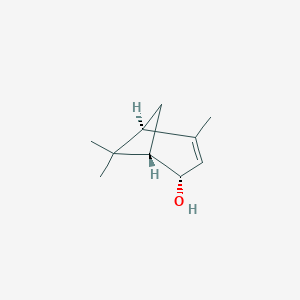
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)



